molecular formula C19H13N3O2S B14217813 1H-Indazole, 6-nitro-1-phenyl-4-(phenylthio)- CAS No. 830320-62-2

1H-Indazole, 6-nitro-1-phenyl-4-(phenylthio)-

Cat. No.: B14217813
CAS No.: 830320-62-2
M. Wt: 347.4 g/mol
InChI Key: XXGSWZJODAGBQB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-Indazole, 6-nitro-1-phenyl-4-(phenylthio)- involves several steps, including the formation of the indazole core and the introduction of the nitro, phenyl, and phenylthio groups. Common synthetic routes include:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity while minimizing byproducts.

Chemical Reactions Analysis

1H-Indazole, 6-nitro-1-phenyl-4-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The phenyl and phenylthio groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include hydrogen gas, metal hydrides, and electrophilic or nucleophilic reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indazole, 6-nitro-1-phenyl-4-(phenylthio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indazole, 6-nitro-1-phenyl-4-(phenylthio)- involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenyl and phenylthio groups contribute to the compound’s binding affinity and specificity for certain targets. These interactions can lead to the inhibition of specific enzymes or signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

1H-Indazole, 6-nitro-1-phenyl-4-(phenylthio)- can be compared with other similar compounds, such as:

    1H-Indazole, 6-nitro-1-phenyl-: This compound lacks the phenylthio group, which may affect its chemical properties and biological activities.

    1H-Indazole, 4-(phenylthio)-:

    1H-Indazole, 6-nitro-: This compound lacks both the phenyl and phenylthio groups, which may impact its overall structure and function.

The presence of the nitro, phenyl, and phenylthio groups in 1H-Indazole, 6-nitro-1-phenyl-4-(phenylthio)- makes it unique and contributes to its distinct chemical and biological properties .

Properties

CAS No.

830320-62-2

Molecular Formula

C19H13N3O2S

Molecular Weight

347.4 g/mol

IUPAC Name

6-nitro-1-phenyl-4-phenylsulfanylindazole

InChI

InChI=1S/C19H13N3O2S/c23-22(24)15-11-18-17(13-20-21(18)14-7-3-1-4-8-14)19(12-15)25-16-9-5-2-6-10-16/h1-13H

InChI Key

XXGSWZJODAGBQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=CC(=C3)[N+](=O)[O-])SC4=CC=CC=C4

Origin of Product

United States

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